

Trimethyl Citrate: A Technical Guide to its Safety and Toxicity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethyl citrate*

Cat. No.: B030998

[Get Quote](#)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and toxicity data for **trimethyl citrate** and structurally related citrate esters. It is crucial to note that there is a significant lack of publicly available toxicological data for **trimethyl citrate** itself. The information presented herein for related compounds, such as triethyl citrate and acetyl tributyl citrate, is for informational purposes and to provide a basis for potential toxicological considerations. Any conclusions drawn regarding the safety of **trimethyl citrate** should be done with extreme caution and further targeted studies are highly recommended.

Executive Summary

Trimethyl citrate is an ester of citric acid. While it has applications as a non-toxic plasticizer, in the synthesis of pharmaceuticals and pesticides, and as a component in various industrial products, its toxicological profile has not been extensively studied.^[1] Safety Data Sheets (SDS) for **trimethyl citrate** consistently indicate a lack of data for key toxicological endpoints, including acute toxicity, skin and eye irritation, sensitization, genotoxicity, carcinogenicity, and reproductive toxicity.

This guide summarizes the available data for structurally similar and better-studied citrate esters, namely triethyl citrate and acetyl tributyl citrate, to provide a potential framework for understanding the safety profile of **trimethyl citrate**. For these related compounds, a range of toxicological studies has been conducted, generally indicating a low order of acute toxicity and a lack of significant systemic, genotoxic, or reproductive effects at expected exposure levels.

However, some studies on acetyl tributyl citrate have raised concerns about potential reproductive effects at lower doses, highlighting the need for specific data on **trimethyl citrate**.

Toxicological Data Summary

The following tables summarize the quantitative toxicological data available for triethyl citrate and acetyl tributyl citrate.

Table 1: Acute Toxicity Data for Related Citrate Esters

Compound	Test Species	Route	LD50	Reference
Triethyl Citrate	Rat	Oral	~8 g/kg	[2]
Triethyl Citrate	Cat	Oral	~4 g/kg	[2]
Triethyl Citrate	Rat	Oral	5900 mg/kg	[3]
Triethyl Citrate	Rabbit	Dermal	> 5,000 mg/kg	[3]
Acetyl Tributyl Citrate	Rat	Oral	>31,500 mg/kg	[4]

Table 2: Repeated Dose Toxicity Data for Triethyl Citrate

Test Species	Route	Dose Levels	Duration	NOAEL	Effects Observed	Reference
Rat	Oral (diet)	1, 2, and 4 g/kg	8 weeks	Not specified	No toxic effects in any organ.	[2]
Rat	Oral	Not specified	2 years	2,000 mg/kg bw/day	No adverse effects observed.	[5]
Cat	Oral	7% of LD50 daily	8 weeks	Not established	Weakness, ataxia, and depression observed after the fourth or fifth dose.	[2]

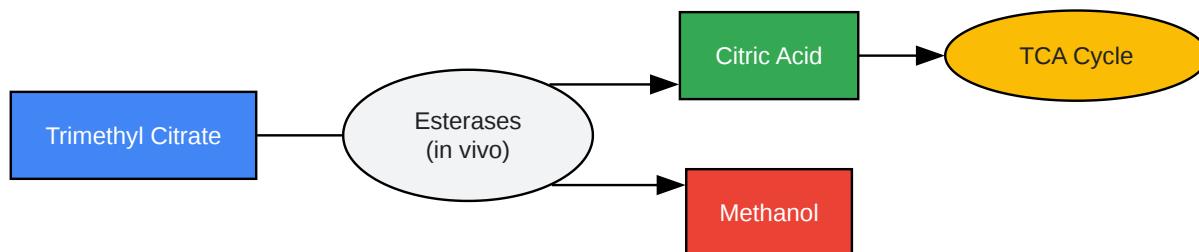
Table 3: Genotoxicity Data for Related Citrate Esters

Compound	Assay	Test System	Metabolic Activation	Result	Reference
Triethyl Citrate	Ames Test	Salmonella typhimurium	With & Without	Negative	[2]
Triethyl Citrate	Yeast tests	Not specified	Not specified	Negative	[2]
Acetyl Triethyl Citrate	Bacterial and mammalian test systems	Not specified	Not specified	Not genotoxic	[6]
Acetyl Tributyl Citrate	Bacterial and mammalian test systems	Not specified	Not specified	Not genotoxic	[6]

Table 4: Reproductive and Developmental Toxicity Data for Acetyl Tributyl Citrate

Test Species	Route	Dose Levels	Study Type	Key Findings	Reference
Mice and Rats	Not specified	Not specified	Developmental and Reproductive	Not a development toxicant.	[6][7]
Mice (CD-1)	Oral	5 or 10 mg/kg/day	Female Reproduction	Did not alter body weights, estrous cyclicity, and gestational and litter parameters. A slight increase in relative spleen weight was observed in the 5 mg/kg/day group.	[8]

Table 5: Skin and Eye Irritation/Sensitization Data for Related Citrate Esters


Compound	Assay	Test Species	Concentration	Result	Reference
Triethyl Citrate	Skin Irritation	Guinea pigs, Rabbits	Up to 100%	Not an irritant	[9]
Triethyl Citrate	Skin Irritation	Human	20% in petrolatum	Not an irritant	[10]
Triethyl Citrate	Skin Sensitization	Guinea Pig Maximization Test	Undiluted	Strong sensitizer	[10]
Triethyl Citrate	Skin Sensitization	Human	20% in petrolatum	Not a sensitizer	[10]
Acetyl Triethyl Citrate	Skin Sensitization	Guinea Pig Maximization Test	Not specified	Sensitizer	[6]
Acetyl Tributyl Citrate	Skin Sensitization	Guinea Pig Maximization Test	Not specified	Not a sensitizer	[6]
Triethyl Citrate	Eye Irritation	Rabbit	33.3%	Irritation produced	[10]
Acetyl Triethyl/Tributyl Citrate	Eye Irritation	Not specified	Not specified	Moderate reactions that cleared by 48 hours.	[6]

Metabolism and Pharmacokinetics

Specific metabolism and pharmacokinetic studies for **trimethyl citrate** are not available.

However, for structurally related alkyl citrate esters like acetyl tributyl citrate, it is known that they are readily metabolized.[6] Orally administered acetyl tributyl citrate is approximately 99% excreted, with intermediate metabolites including acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, dibutyl citrate, and acetyl dibutyl citrate.[6] The general metabolic pathway

for alkyl citrate esters involves hydrolysis by esterases to citric acid and the corresponding alcohols. In the case of **trimethyl citrate**, this would be citric acid and methanol.

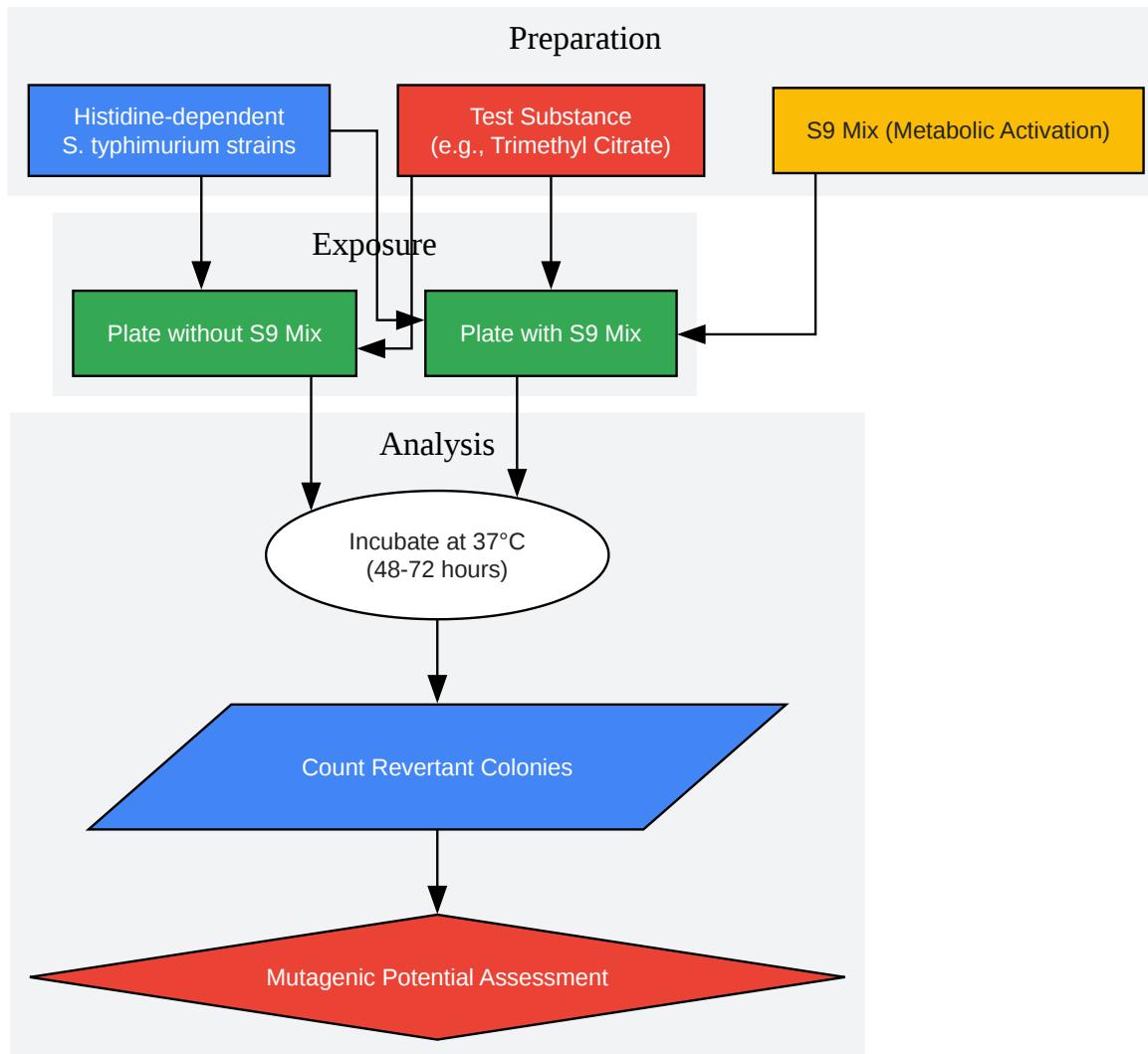
[Click to download full resolution via product page](#)

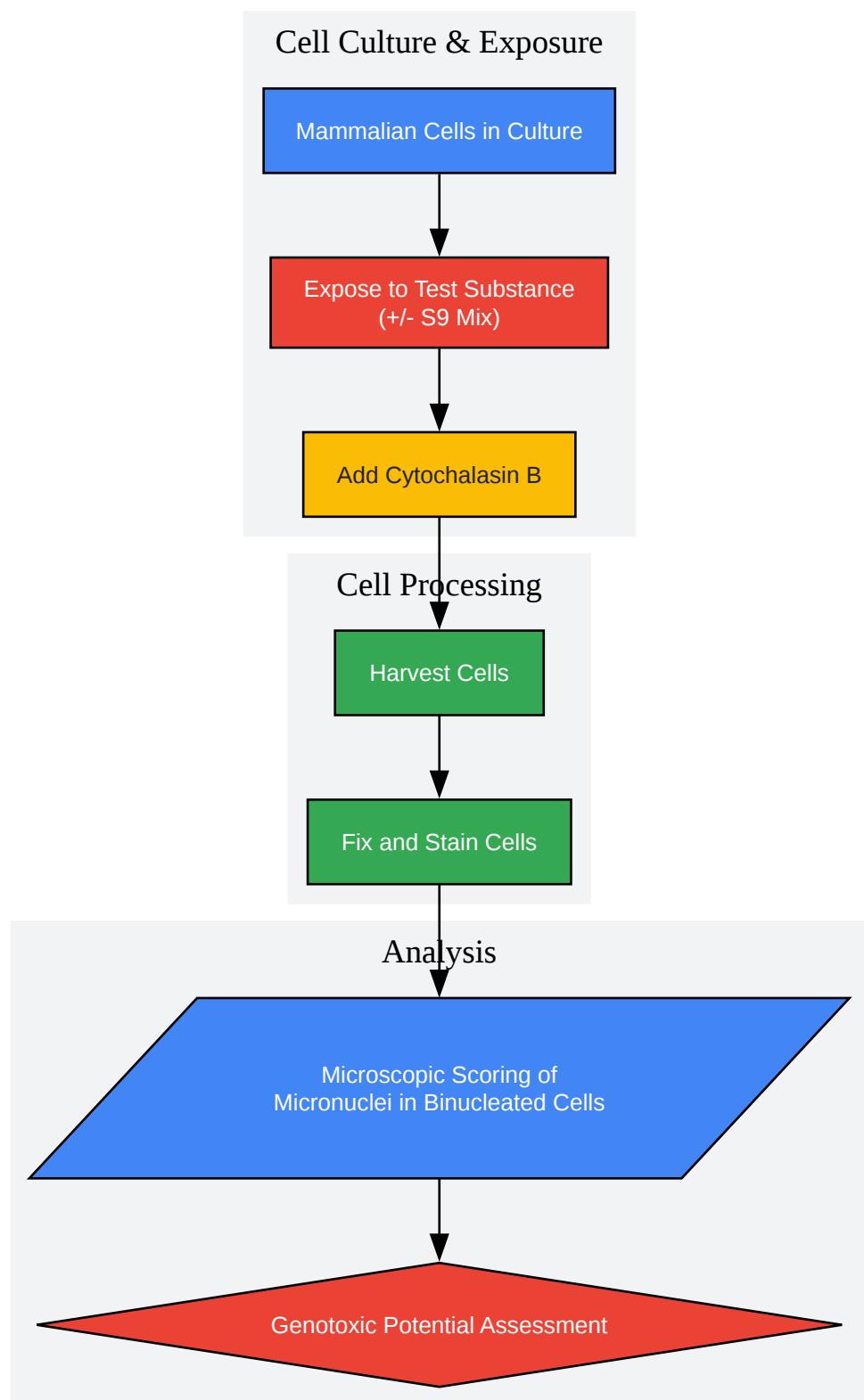
Figure 1: Postulated metabolic pathway of **Trimethyl Citrate**.

Experimental Protocols

Detailed experimental protocols for specific studies on **trimethyl citrate** are not available due to the lack of data. However, the following sections describe the general methodologies for key toxicological assays that would be relevant for assessing the safety of **trimethyl citrate**, based on standard guidelines and protocols found for related substances.

Bacterial Reverse Mutation Assay (Ames Test)


The Ames test is a widely used method to assess the mutagenic potential of a chemical.


Principle: The assay utilizes several strains of *Salmonella typhimurium* that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[11] A mutagen can cause a reverse mutation, restoring the ability of the bacteria to produce histidine and thus to grow on a histidine-free medium.[11]

Methodology:

- **Strains:** At least four different strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) are typically used to detect different types of mutations.[12]
- **Metabolic Activation:** The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[12]

- Procedure: The bacterial strains are exposed to various concentrations of the test substance, with and without the S9 mix.[13][14] The mixture is then plated on a minimal glucose agar medium lacking histidine.[12]
- Incubation: The plates are incubated at 37°C for 48-72 hours.[12]
- Evaluation: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.[12]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TRIMETHYL CITRATE | 1587-20-8 [chemicalbook.com]
- 2. egle.state.mi.us [egle.state.mi.us]
- 3. chemicalbook.com [chemicalbook.com]
- 4. redox.com [redox.com]
- 5. fsc.go.jp [fsc.go.jp]
- 6. Final report on the safety assessment of acetyl triethyl citrate, acetyl tributyl citrate, acetyl trihexyl citrate, and acetyl trioctyl citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of oral exposure to the phthalate substitute acetyl tributyl citrate on female reproduction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cir-safety.org [cir-safety.org]
- 10. Triethyl Citrate | C12H20O7 | CID 6506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. thesciencenotes.com [thesciencenotes.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Trimethyl Citrate: A Technical Guide to its Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b030998#trimethyl-citrate-safety-and-toxicity-profile>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com